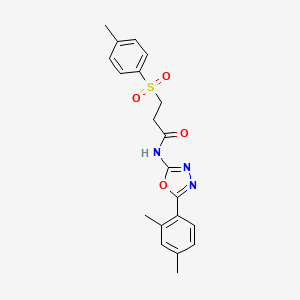

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide

Beschreibung

N-(5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide is a complex organic compound characterized by its unique molecular structure

Eigenschaften

IUPAC Name |

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-13-4-7-16(8-5-13)28(25,26)11-10-18(24)21-20-23-22-19(27-20)17-9-6-14(2)12-15(17)3/h4-9,12H,10-11H2,1-3H3,(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBMSXQSORCGUIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the oxadiazole structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: This compound has potential applications in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Wirkmechanismus

The mechanism by which N-(5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

N-(2,4-Dimethylphenyl)formamide

N-(2,5-Dimethylphenyl)acetamide

N-(2,4-Dimethylphenyl)acetamide

This comprehensive overview highlights the significance of N-(5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and industrial applications.

Biologische Aktivität

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide is a synthetic compound that belongs to the family of oxadiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of an oxadiazole ring and a tosylpropanamide moiety. Its molecular formula is with a molar mass of approximately 259.30 g/mol. The oxadiazole ring is known for its potential biological and electronic properties, making it a valuable scaffold in drug design.

Table 1: Structural Features of N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide

| Feature | Description |

|---|---|

| Molecular Formula | C14H17N3O2 |

| Molar Mass | 259.30 g/mol |

| Functional Groups | Oxadiazole ring, Tosyl group |

| Chemical Class | Oxadiazole derivatives |

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide has shown promising results against various bacterial strains. In vitro studies demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

Antitumor Activity

The compound's potential as an antitumor agent has been evaluated in several studies. For instance, a study involving human lung cancer cell lines (A549, HCC827, and NCI-H358) revealed that N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide exhibited cytotoxic effects with IC50 values comparable to standard chemotherapeutics.

Table 2: Cytotoxic Activity of N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide

| Cell Line | IC50 (μM) | Comparison with Standard Drug |

|---|---|---|

| A549 | 6.75 ± 0.19 | Similar to Doxorubicin |

| HCC827 | 5.13 ± 0.97 | Comparable to Vandetanib |

| NCI-H358 | 4.01 ± 0.95 | Effective against multiple lines |

The mechanisms underlying the biological activities of N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide are still under investigation. Preliminary studies suggest that the compound may interfere with cellular pathways involved in metabolism and cell division. This interference could lead to apoptosis in cancer cells while sparing normal cells to some extent.

Study on Antitumor Activity

In a recent study published in Pharmaceutical Research, the antitumor effects of various oxadiazole derivatives were assessed using both two-dimensional (2D) and three-dimensional (3D) cell culture models. The results indicated that N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide exhibited higher efficacy in 2D assays compared to 3D models. This discrepancy highlights the need for further optimization of the compound's structure for enhanced efficacy in more physiologically relevant environments.

Table 3: Summary of Antitumor Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.